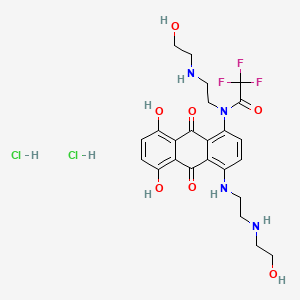
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes multiple hydroxyl groups, amino groups, and a trifluoroacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride involves multiple steps, including the introduction of hydroxyl and amino groups, as well as the incorporation of the trifluoroacetamide moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity. The trifluoroacetamide moiety may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: A related compound with similar structural features, used as a chemotherapeutic agent.
Doxorubicin: Another anthracene derivative with potent anticancer activity.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Uniqueness
N-(5,8-Dihydroxy-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,2,2-trifluoro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide dihydrochloride stands out due to its unique combination of hydroxyl, amino, and trifluoroacetamide groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H29Cl2F3N4O7 |
|---|---|
Molekulargewicht |
613.4 g/mol |
IUPAC-Name |
N-[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]-2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C24H27F3N4O7.2ClH/c25-24(26,27)23(38)31(10-7-29-9-12-33)14-2-1-13(30-6-5-28-8-11-32)17-18(14)22(37)20-16(35)4-3-15(34)19(20)21(17)36;;/h1-4,28-30,32-35H,5-12H2;2*1H |
InChI-Schlüssel |
JYUZMBJDHZPSQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)N(CCNCCO)C(=O)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


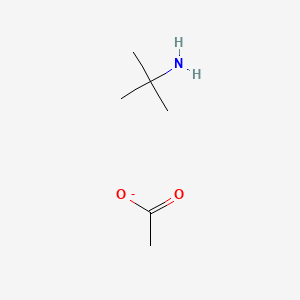
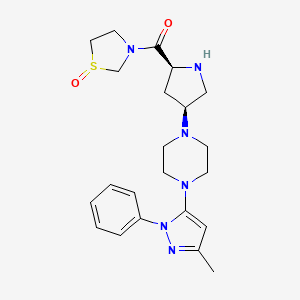
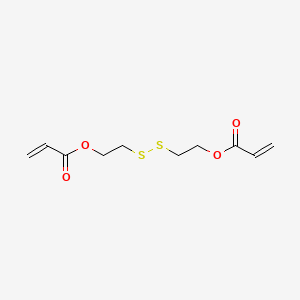

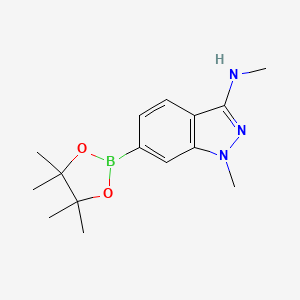
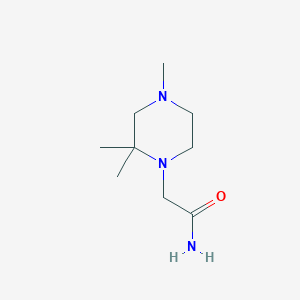
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)

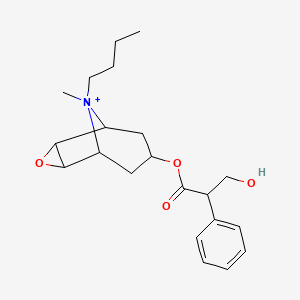
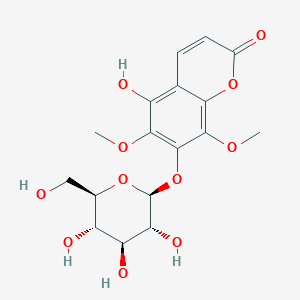

![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)
